(S)-Tedizolid is a synthetic oxazolidinone antibacterial agent. [] It functions as a protein synthesis inhibitor, specifically targeting bacterial ribosomes to disrupt the initiation phase of translation. [] This mechanism makes it effective against a variety of Gram-positive bacteria. [] (S)-Tedizolid is often utilized in its prodrug form, tedizolid phosphate, which is rapidly metabolized in vivo to release the active (S)-Tedizolid. [, ] This characteristic makes it suitable for both oral and intravenous administration. []
(S)-Tedizolid, like other oxazolidinones, can undergo hydrolysis reactions, particularly in acidic conditions. [] This property necessitates careful consideration during formulation and storage. [] Additionally, the reactivity of specific functional groups on the molecule can be exploited for conjugation reactions. [] This approach enables the development of novel drug delivery systems and targeted therapies. []
(S)-Tedizolid exerts its antibacterial effect by binding to the bacterial 50S ribosomal subunit, particularly at the peptidyl transferase center (PTC). [, ] This interaction prevents the formation of the initiation complex, a critical step in protein synthesis. [, ] By blocking this early stage of translation, (S)-Tedizolid effectively inhibits bacterial growth. [, ]
(S)-Tedizolid, in its active form, exhibits favorable physicochemical properties that contribute to its pharmacological profile. It demonstrates good aqueous solubility and permeability, allowing for effective distribution to various tissues, including the lungs. [, ] Additionally, (S)-Tedizolid possesses a relatively long half-life, which supports its once-daily dosing regimen. []
CAS No.: 61389-70-6
CAS No.: 41383-84-0
CAS No.: 1344-96-3
CAS No.: 21105-15-7
CAS No.: 168974-05-8